molecular formula C4H6BrNO3S B1402751 5-Bromo-2-(methylsulfonyl)-4,5-dihydrooxazole CAS No. 1380571-67-4

5-Bromo-2-(methylsulfonyl)-4,5-dihydrooxazole

Cat. No.: B1402751
CAS No.: 1380571-67-4
M. Wt: 228.07 g/mol
InChI Key: MDZLDYSVKNDRJW-UHFFFAOYSA-N
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Description

5-Bromo-2-(methylsulfonyl)-4,5-dihydrooxazole: is a chemical compound that belongs to the class of heterocyclic compounds It contains a five-membered ring with oxygen and nitrogen atoms, along with a bromine atom and a methylsulfonyl group attached to the ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(methylsulfonyl)-4,5-dihydrooxazole typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the bromination of a precursor compound followed by the introduction of the methylsulfonyl group. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper salts.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-(methylsulfonyl)-4,5-dihydrooxazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction Reactions: The oxazole ring can be reduced under specific conditions to yield different products.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide or potassium thiolate in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

    Substitution Reactions: Formation of azide or thiol derivatives.

    Oxidation Reactions: Formation of sulfone derivatives.

    Reduction Reactions: Formation of reduced oxazole derivatives.

Scientific Research Applications

Chemistry: 5-Bromo-2-(methylsulfonyl)-4,5-dihydrooxazole is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be utilized in the synthesis of polymers, dyes, and other functional materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(methylsulfonyl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The bromine atom and the methylsulfonyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit enzymes or disrupt cellular processes by binding to active sites or interacting with cellular membranes. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 5-Bromo-2-methylpyridin-3-amine
  • 5-Bromo-2-(methylsulfonyl)pyrimidine
  • 5-Bromo-2-(methylsulfonyl)benzoxazole

Comparison: 5-Bromo-2-(methylsulfonyl)-4,5-dihydrooxazole is unique due to its specific ring structure and functional groups. Compared to similar compounds, it may exhibit different reactivity and biological activity. For example, the presence of the oxazole ring may confer distinct electronic properties and steric effects, influencing its interactions with other molecules.

Properties

IUPAC Name

5-bromo-2-methylsulfonyl-4,5-dihydro-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrNO3S/c1-10(7,8)4-6-2-3(5)9-4/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDZLDYSVKNDRJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NCC(O1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-2-(methylsulfonyl)-4,5-dihydrooxazole
Reactant of Route 2
5-Bromo-2-(methylsulfonyl)-4,5-dihydrooxazole
Reactant of Route 3
5-Bromo-2-(methylsulfonyl)-4,5-dihydrooxazole
Reactant of Route 4
5-Bromo-2-(methylsulfonyl)-4,5-dihydrooxazole

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